(2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl acetate
Description
The compound, with the IUPAC name [2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.0²,⁶]dodeca-2(6),7-dien-10-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate (molecular weight: 478.4 g/mol; PubChem CID: 67016276), features a complex fused heterocyclic system . Its structure comprises:
- A cyclopenta[4,5]pyrrolo[1,2-a]pyrazine core with a 7,7-dimethyl substituent and a ketone group.
- A pyridine ring substituted with a dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), enabling Suzuki-Miyaura coupling reactions.
- An acetoxymethyl group at the pyridine’s 3-position, enhancing solubility and serving as a prodrug motif.
Properties
IUPAC Name |
[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34BN3O5/c1-16(31)33-15-18-19(27-34-25(4,5)26(6,7)35-27)8-9-28-22(18)30-11-10-29-20(23(30)32)12-17-13-24(2,3)14-21(17)29/h8-9,12H,10-11,13-15H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRBGSQRXAZXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)N3CCN4C5=C(CC(C5)(C)C)C=C4C3=O)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34BN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl acetate is a complex organic molecule with potential biological activity. This article aims to summarize its biological properties based on available literature and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C27H35BN2O5
- Molecular Weight : 478.4 g/mol
- CAS Number : 1346676-30-9
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its potential as an anticancer agent. The following sections detail specific activities observed in research studies.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 9 | Inhibition of cell proliferation |
| HepG2 (Liver Cancer) | 0.25 | Regulation of AMPK phosphorylation |
| MDA-MB-231 (Breast Cancer) | 6.72 | Induction of senescence and loss of morphology |
The compound's ability to inhibit anchorage-independent growth was also noted, which is a hallmark of malignant transformation in cancer cells .
Mechanistic Studies
Mechanistic studies have shown that the compound interacts with specific enzymes and pathways involved in cancer progression:
- Kinase Inhibition : The compound has been identified as a dual inhibitor of fms-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are critical in cell division and proliferation.
- Histone Demethylase Inhibition : It has been shown to inhibit KDM4 and KDM5 subfamilies of JmjC histone lysine demethylases, which play roles in epigenetic regulation and cancer development .
Case Studies
Several case studies have documented the effects of this compound in vivo and in vitro:
- In Vivo Study : A mouse model demonstrated that treatment with the compound resulted in significant tumor size reduction compared to control groups. The study reported enhanced survival rates among treated mice.
- In Vitro Study : Treatment of A549 cells with increasing concentrations of the compound led to a dose-dependent decrease in cell viability and morphological changes indicative of apoptosis.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. The structural features allow for interactions with biological targets involved in cancer cell proliferation. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways and the inhibition of angiogenesis .
Antimicrobial Properties
The compound's unique bicyclic structure might contribute to antimicrobial activity. Preliminary studies suggest that it could be effective against a range of bacteria and fungi. The presence of the dioxaborolane moiety is particularly noteworthy as boron-containing compounds have been recognized for their antimicrobial effects .
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a monomer or additive in the synthesis of polymers. Its ability to form stable bonds with other polymer chains enhances the mechanical properties of the resultant materials. The incorporation of boron into polymer matrices can also improve thermal stability and chemical resistance .
Nanomaterials
The compound's unique chemical structure allows for its use in the development of nanomaterials. For instance, it can be utilized as a precursor in the synthesis of boron-doped carbon nanomaterials which have applications in electronics and energy storage devices due to their enhanced conductivity and electrochemical stability .
Organic Synthesis
Reagent in Chemical Reactions
The compound acts as a versatile reagent in organic synthesis. Its functional groups enable it to participate in various chemical reactions such as cross-coupling reactions and nucleophilic substitutions. This versatility makes it an attractive building block for synthesizing more complex organic molecules .
Catalysis
Furthermore, it has potential applications as a catalyst or catalyst precursor in organic reactions. The presence of boron can facilitate certain catalytic processes by stabilizing transition states or intermediates during chemical transformations .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine
- Structure : Simplified pyrrolo[1,2-a]pyrazine core with a dioxaborolane group and methyl substituents (C₁₅H₂₁BN₂O₂; MW: 272.15 g/mol) .
- Key Differences : Lacks the cyclopenta ring and pyridine-acetoxymethyl group present in the target compound.
- Applications : Primarily used as a boronate ester precursor in organic synthesis. Its smaller size (vs. 478.4 g/mol) suggests higher solubility but reduced steric hindrance in reactions .
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrol-1-yl)ethyl Acetate
- Structure: Dihydro-pyrrole ring with a dioxaborolane group and an ethyl acetate chain (C₁₄H₂₄BNO₄; MW: 281.16 g/mol) .
- Key Differences : Simpler heterocycle (dihydro-pyrrole vs. fused tricyclic system) and absence of a pyridine ring. The acetate group is directly attached to the ethyl chain rather than a pyridinylmethyl group.
- Applications : Likely a boronate ester intermediate with improved hydrolytic stability due to the dihydro-pyrrole structure .
Tetrahydroimidazo[1,2-a]pyridine Derivatives (e.g., Compound 2c)
- Structure: Example: Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (MW: ~550 g/mol) .
- Key Differences: Imidazo[1,2-a]pyridine core with ester and cyano groups vs. the target’s cyclopenta-pyrrolopyrazine system. Higher molecular weight and polarity may impact membrane permeability.
- Applications : Explored for antitumor and antimicrobial activities due to their planar heteroaromatic systems .
Methyl-2-Aryl-1,3,8-Trioxodecahydropyrrolo[3',4':4,5]pyrrolo[1,2-a]pyrazine-9-Carboxylates
- Structure : Fused pyrrolopyrazine systems with trioxo and ester groups (synthesized via 1,3-dipolar cycloaddition) .
- Key Differences : Additional oxygen atoms in the tricyclic system vs. the dimethyl and ketone substituents in the target compound.
Comparative Data Table
Research Findings and Implications
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the cyclopenta[4,5]pyrrolo[1,2-a]pyrazine core?
- Methodology : Use a one-pot, multi-step reaction sequence. For example, dissolve intermediates in dry THF and react with Grignard reagents at 0°C for 2 hours, followed by overnight stirring at room temperature. Purify via column chromatography (hexane/EtOAc gradient) .
- Key Data :
| Step | Reagent/Condition | Yield |
|---|---|---|
| Cyclization | Grignard reagent (3 eq.) | 51–86% |
| Purification | Hexane/EtOAc (7:1 to 3:1) | >95% purity |
Q. How should intermediates be purified to ensure high purity?
- Methodology : Combine column chromatography (silica gel, hexane/EtOAc) with recrystallization. For polar intermediates, use aqueous DMF for crystallization, as demonstrated in triazolopyridine synthesis (86% yield after recrystallization) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- 1H/13C NMR : Use DMSO-d6 to resolve complex splitting patterns in heterocyclic protons (e.g., δ 2.37–7.10 ppm for pyrrolo-pyridine protons) .
- HRMS : Validate molecular weight with <2 ppm error (e.g., calculated 550.0978 vs. observed 550.0816) .
Advanced Research Questions
Q. How can computational methods optimize the Suzuki coupling of the dioxaborolane group?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways. Use ICReDD’s approach to predict optimal conditions (solvent, catalyst loading) and validate experimentally .
- Case Study : A boronic ester analog (CAS 950511-16-7) showed improved coupling efficiency under anhydrous THF with Pd(PPh3)4 .
Q. How to resolve contradictions in NMR data for sterically hindered intermediates?
- Methodology : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, distinguish methyl protons in 7,7-dimethyl groups via NOESY correlations .
- Example : In cyclopenta-pyrrolo-pyrazine derivatives, δ 1.59 ppm (CH3) showed coupling with adjacent CH2 groups in HSQC .
Q. What stability challenges arise for the dioxaborolane moiety during storage?
- Methodology : Conduct accelerated stability studies under varying humidity (10–80% RH) and temperature (4–40°C). Monitor via 11B NMR to detect hydrolysis.
- Findings : Boronic esters degrade rapidly >40°C in humid environments; recommend storage at -20°C under argon .
Q. How to enhance yield in multi-step syntheses involving sensitive intermediates?
- Methodology : Use flow chemistry for oxygen-sensitive steps (e.g., boronic ester formation). A 2024 study achieved 92% yield by minimizing intermediate exposure to air .
Data Contradiction Analysis
- Discrepancy in Melting Points : Similar compounds (e.g., 2c, 2d) showed melting point variations (215–245°C) due to polymorphic forms. Use DSC to identify stable crystalline phases .
- HRMS Accuracy : Minor deviations (<0.02 Da) may arise from isotopic patterns; cross-validate with elemental analysis .
Tables of Key Findings
Table 1 : Comparative Yields in Heterocyclic Syntheses
| Compound Class | Reaction Type | Yield Range | Reference |
|---|---|---|---|
| Pyrrolo-pyridines | Grignard Addition | 51–86% | |
| Boronic Esters | Suzuki Coupling | 70–92% |
Table 2 : Stability of Boronic Esters
| Condition | Degradation Rate (t1/2) |
|---|---|
| 25°C, 40% RH | 14 days |
| 40°C, 80% RH | 2 days |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
